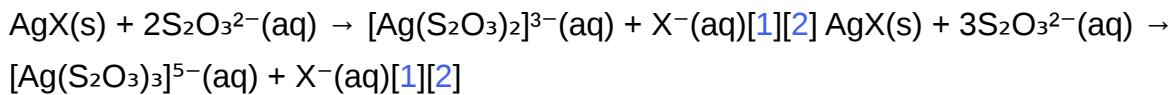


A Comparative Analysis of Sodium Thiosulfate and Ammonium Thiosulfate in Photographic Fixing

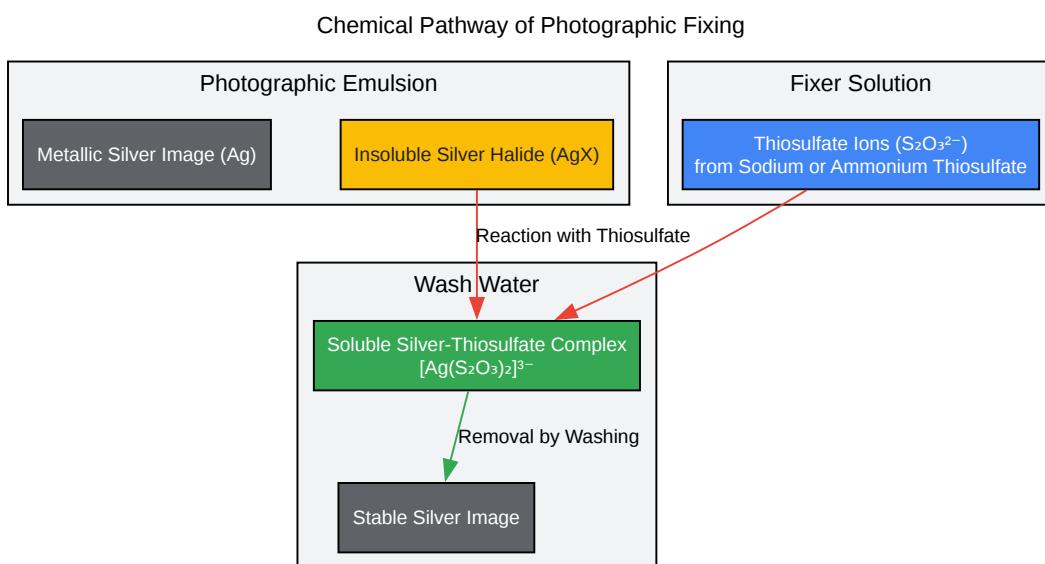
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *thiosulfate*


Cat. No.: *B1220275*

[Get Quote](#)


In the realm of traditional black and white photography, the permanence and quality of the final image are critically dependent on the fixing process. This crucial step removes unexposed silver halide crystals from the emulsion, rendering the image stable and insensitive to further action by light. The two most common fixing agents employed for this purpose are sodium **thiosulfate** ($\text{Na}_2\text{S}_2\text{O}_3$), historically known as "hypo," and ammonium **thiosulfate** ($(\text{NH}_4)_2\text{S}_2\text{O}_3$), the active component in "rapid" fixers. This guide provides a detailed, objective comparison of these two chemical compounds, supported by experimental data and protocols to aid researchers, scientists, and professionals in drug development in understanding their respective performance characteristics.

Chemical Mechanism of Photographic Fixing

The fundamental chemistry of photographic fixing involves the reaction of the **thiosulfate** anion ($\text{S}_2\text{O}_3^{2-}$) with insoluble silver halide crystals (AgX , where X is typically Br^- or I^-) to form soluble silver-**thiosulfate** complexes.^{[1][2]} These water-soluble complexes are then washed away, leaving behind the stable metallic silver that constitutes the photographic image. The primary chemical reactions are as follows:

While both sodium and ammonium **thiosulfate** provide the necessary **thiosulfate** ions, the associated cation (Na^+ vs. NH_4^+) significantly influences the reaction kinetics and overall efficiency of the fixing process.[1][2]

[Click to download full resolution via product page](#)

Figure 1: Chemical pathway of the photographic fixing process.

Performance Comparison: Quantitative Data

The most significant and widely documented difference between sodium **thiosulfate** and ammonium **thiosulfate** is their speed of action. Ammonium **thiosulfate** fixers are considerably faster, earning them the "rapid fixer" designation.[3][4][5] This increased efficiency is attributed to the fact that the ammonium ion itself can form complexes with silver ions, contributing to the overall speed of the fixing process.[6]

Parameter	Sodium Thiosulfate ("Hypo")	Ammonium Thiosulfate ("Rapid Fixer")	Key Observations
Fixing Speed	Slower	Significantly faster (up to 400% faster)[7]	Ammonium thiosulfate's faster action reduces processing time and minimizes the risk of over-fixing.[3][7]
Clearing Time	Longer	Shorter	The clearing time is a direct measure of the fixing speed.[1]
Capacity	Lower	Higher	Ammonium thiosulfate fixers generally have a greater capacity for silver halides.[5]
Washing Time	Longer	Shorter	The smaller size and greater solubility of ammonium-silver complexes facilitate faster removal during washing.[8]
Stability	Crystalline form is very stable.	Crystalline form is hygroscopic and can cake; typically supplied as a stable liquid concentrate.[3][4]	Liquid concentrates of ammonium thiosulfate are convenient and have a good shelf life.
Cost	Generally less expensive in crystalline form.[9]	Can be more expensive, especially in liquid concentrate form.[9]	The choice may depend on the scale of processing and budget constraints.

Formulation	Typically supplied as a powder. [9]	Usually supplied as a liquid concentrate. [9]	Powdered form may be preferred for long-term storage and bulk mixing.
-------------	---	---	---

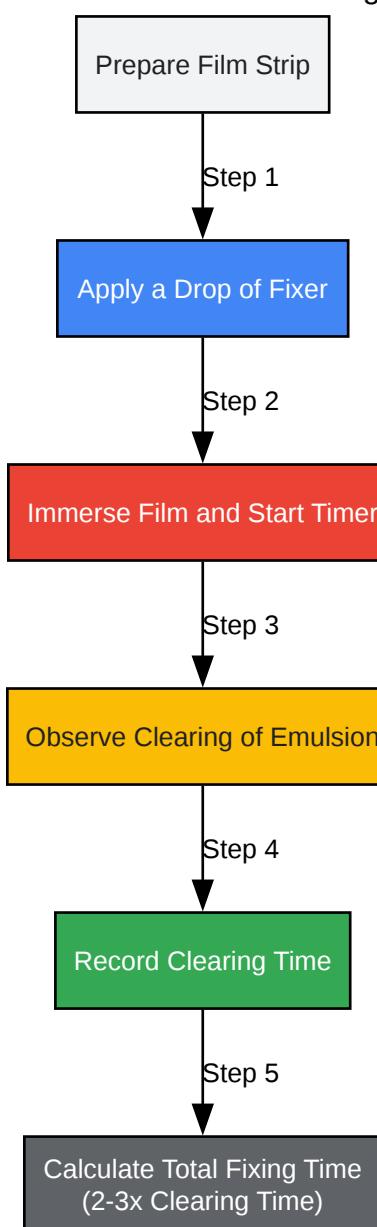
Experimental Protocols

Determining Fixing Speed: The Clearing Time Test

The clearing time test, also known as the "clip test," is a straightforward and effective method for experimentally determining the fixing speed of a solution.[\[1\]](#)[\[10\]](#)

Materials:

- Unprocessed photographic film (a small strip or the leader)
- The fixer solution to be tested (sodium or ammonium **thiosulfate**)
- A small beaker or graduated cylinder
- A stopwatch or timer
- A well-lit area for observation


Procedure:

- Cut a small piece of the unprocessed film.
- Place a single drop of the fixer solution onto the emulsion side of the film strip.
- Wait for approximately 30-60 seconds. The area under the drop should become clear as the silver halides are dissolved.
- Submerge the entire film strip into the beaker containing the fixer solution and start the timer immediately.
- Observe the film against a light source. The endpoint is reached when the rest of the film strip becomes as clear as the initial spot created by the drop.

- The time elapsed is the clearing time.

Calculating Fixing Time: The minimum recommended fixing time for a particular film and fixer combination is generally two to three times the measured clearing time.[1][10] When the clearing time of a used fixer doubles compared to a fresh solution, it is considered exhausted and should be replaced.[10]

Experimental Workflow for Clearing Time Test

[Click to download full resolution via product page](#)

Figure 2: Workflow for the clearing time test to determine fixing speed.

Archival Permanence and Silver Recovery

For long-term stability of the photographic image, it is crucial to remove both the unexposed silver halides and the residual fixing chemicals from the emulsion.

Residual Thiosulfate: Inadequate washing can leave residual **thiosulfate**, which can cause the silver image to fade and stain over time. Ammonium **thiosulfate** fixers generally wash out more easily and in a shorter time than their sodium **thiosulfate** counterparts, which can be an advantage for archival processing.^[8] For critical archival applications, testing for residual **thiosulfate** is recommended. The ANSI/ISO 18917:1999 standard specifies methods such as the methylene blue test for this purpose.^[11] For long-term storage (LE-500), the maximum allowable residual **thiosulfate** is 0.014 g/m².^[6]

Silver Recovery: Used fixer solutions contain dissolved silver in the form of silver-**thiosulfate** complexes. Due to environmental regulations and the economic value of silver, its recovery from spent fixer is common practice. While both types of fixers allow for silver recovery through methods like metallic replacement or electrolysis, the specific composition of the fixer can influence the efficiency of these processes.^[12]

Conclusion

Both sodium **thiosulfate** and ammonium **thiosulfate** are effective fixing agents in photographic processing. The choice between them largely depends on the specific requirements of the workflow.

Sodium **thiosulfate** remains a viable option, particularly for users who prefer a powdered, long-storing chemical and for processes where speed is not the primary concern. Its slower action can also be perceived as more forgiving in some applications.

Ammonium **thiosulfate**, the basis of rapid fixers, offers significant advantages in terms of speed, capacity, and washing efficiency.^{[3][5][8]} These characteristics make it the preferred choice for most modern black and white photographic processes, especially in high-volume environments and for processing modern T-grain films which can be more difficult to fix.^[4]

For researchers and professionals requiring precise control and optimization of the photographic process, a thorough understanding of the properties of each fixer, verified through experimental testing such as the clearing time test, is essential for achieving consistent and archivally stable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Ammonium thiosulfate/ Sodium thiosulfate, what's the difference? | Photrio.com Photography Forums [photrio.com]
- 4. FIXER - ammonium or sodium thiosulfate? | Photrio.com Photography Forums [photrio.com]
- 5. What is the difference in fixers??? | Photrio.com Photography Forums [photrio.com]
- 6. benchchem.com [benchchem.com]
- 7. ub.edu [ub.edu]
- 8. ammonium vs sodium thiosulphate fixers and wash times | Photrio.com Photography Forums [photrio.com]
- 9. quora.com [quora.com]
- 10. rogerandfrances.com [rogerandfrances.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. How to Recover Silver from Waste Photographic Solutions - 911Metallurgist [911metallurgist.com]
- To cite this document: BenchChem. [A Comparative Analysis of Sodium Thiosulfate and Ammonium Thiosulfate in Photographic Fixing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220275#comparison-of-sodium-thiosulfate-and-ammonium-thiosulfate-in-photography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com